molecular formula C13H15NO3 B2743859 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1976265-58-3

7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2743859
CAS No.: 1976265-58-3
M. Wt: 233.267
InChI Key: LOTWSFXBZHNGEI-UHFFFAOYSA-N
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Description

7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one is a chemical compound belonging to the class of spirocyclic oxindoles. These structures are defined by a bicyclic system connected through a single, fully-substituted carbon atom, which positions the rings perpendicularly and creates a highly three-dimensional and rigid scaffold . This spirocyclic architecture is a significant focus in modern organic and medicinal chemistry because it can improve physicochemical properties such as metabolic stability and aqueous solubility compared to flat, aromatic structures . The spirooxindole core is a widespread and privileged motif in drug discovery and natural product chemistry . Spirooxindoles, particularly those with pyrrolidine and oxane rings, have shown considerable promise in pharmaceutical research. They are frequently investigated as key scaffolds in the development of anticancer agents . For instance, similar spirooxindole structures have been designed as potent inhibitors of the MDM2-p53 protein-protein interaction, a prominent therapeutic target for activating the tumor suppressor p53 in cancer cells . The specific 7-methoxy substitution on the oxindole ring may influence the compound's electronic properties and binding interactions with biological targets. As a spiro[indole-3,4'-oxane] derivative, this compound is a valuable building block for medicinal chemistry programs and serves as a model compound for the development of new synthetic methodologies . Researchers can utilize this compound for building chemical libraries, exploring new chemical space, and investigating novel mechanisms of action in various disease models. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxyspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)14-12(15)13(9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTWSFXBZHNGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of tryptamine-ynamide, catalyzed by silver (I) and triphenylphosphine (PPh3), to form the spiro[indole-3,4’-piperidine] scaffold . Another approach includes the use of 3-bromooxindoles as nucleophiles in an enantioselective Mannich reaction, followed by cyclization mediated by silver nitrate .

Industrial Production Methods

Industrial production of this compound may involve continuous one-pot synthesis methods, which are advantageous due to their efficiency and high yield. For instance, a four-step process involving carbamoylation and imidation reactions can produce spiro[indoline-succinimides] and related compounds with high overall yields and minimal aqueous work-up .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include silver nitrate for cyclization, sodium nitrite and diluted hydrochloric acid for diazotization, and various catalysts for enantioselective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloisomerization of tryptamine-ynamide yields spiro[indole-3,4’-piperidine] scaffolds .

Scientific Research Applications

Chemistry

In the field of chemistry, 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one serves as a valuable building block for synthesizing complex organic molecules. Its unique structural features allow researchers to explore the effects of methoxy and amino substitutions on the indole ring, providing insights into structure-activity relationships (SAR) that are crucial for developing new compounds with desired properties.

Biology

This compound exhibits significant biological activity, particularly in inhibiting the growth of various cell lines. Notably, it has been shown to inhibit tobacco cell growth, which can be partially reversed by the presence of indole and tryptophan. The interaction of this compound with specific metabolic pathways highlights its potential as a tool for studying plant biology and cellular responses.

Medicine

In medicinal chemistry, this compound is investigated for its role as a precursor in the synthesis of various inhibitors targeting critical enzymes involved in disease processes. It has been identified as a reactant for developing inhibitors of tryptophan dioxygenase, interleukin-2 inducible T cell kinase, and HIV-1. This makes it a candidate for drug development aimed at treating cancer and viral infections.

Industry

The derivatives of this compound are utilized in synthesizing biologically active compounds that have applications in treating cancer and microbial infections. The industrial relevance of this compound extends to producing specialty chemicals with unique properties derived from its spirocyclic structure.

Anticancer Properties

Research indicates that spiro[indole-3,4'-oxane] derivatives exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines:

Table 1: Anticancer Activity of Spiro[indole-3,4'-oxane] Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)4.25Induction of apoptosis
This compoundHCT116 (Colon)5.10Inhibition of HDAC
This compoundA431 (Skin)6.00Modulation of cell cycle

The compound's ability to induce apoptosis through various pathways underscores its potential as a therapeutic agent against cancer .

Enzyme Inhibition

The compound has been extensively studied for its enzyme inhibition capabilities:

Table 2: Enzyme Inhibition Potency

CompoundMDM2 Inhibition (%)HDAC Inhibition (%)
This compound6564
Comparison Compound A7060
Comparison Compound B6855

The dual inhibition mechanism suggests that this compound may serve as a lead for developing novel anticancer agents targeting multiple pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of various spiro[indole] compounds against human cancer cell lines, including MCF-7 and HCT116. The results indicated that this compound exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin.

Case Study 2: Mechanistic Insights

Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting an oxidative stress mechanism contributing to its cytotoxic effects. Flow cytometry analyses confirmed enhanced apoptosis rates in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of spiro[indole] compounds is influenced by substituents on the indole ring. Modifications at specific positions can enhance or diminish their anticancer properties:

Key Structural Features:

  • Methoxy Group: Enhances solubility and bioavailability.
  • Halogen Substituents: Can increase potency against certain cancer types.

Comparison with Similar Compounds

(i) 7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

  • Structural Difference : The methoxy group at C7 is replaced by chlorine.
  • Applications: Primarily used as a synthetic intermediate. Limited data on biological activity .

(ii) 4-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

  • Structural Difference : Fluorine substituent at C4 instead of methoxy at C5.
  • Synthesis : Discontinued product, similar to the target compound .

(iii) 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one

  • Structural Difference : Oxane ring replaced by piperidine; chlorine at C4.
  • Safety : Classified as hazardous under GHS, requiring strict handling protocols .

Spiro[indole-cyclopropane/cyclopentane] Derivatives

(i) 6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

  • Structural Difference : Cyclopropane ring replaces oxane; methyl group at C6'.
  • Synthesis : Prepared via oxidative C−H functionalization strategies .

(ii) 2-(4-Methoxyphenyl)-1',3-dimethyl-5-phenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one (3ad)

  • Structural Difference : Cyclopentane ring fused to indoline; additional phenyl and methoxyphenyl substituents.
  • Properties : Yellow solid; mp = 151–152°C.
  • Synthesis : Achieved via alkyne-annulation reactions (87% yield) .

Spiro[indole-piperidine] Derivatives

(i) 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride

  • Structural Difference : Piperidine ring replaces oxane; hydrochloride salt form.
  • Applications: Potential pharmacological relevance due to improved solubility from the hydrochloride moiety .

Comparative Analysis Table

Compound Name Substituents Ring System Molecular Weight (g/mol) Melting Point (°C) Key References
7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one 7-OCH₃ Indole-oxane ~237.68 Not reported
7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one 7-Cl Indole-oxane 237.68 Not reported
4-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one 4-F Indole-oxane 221.22 Not reported
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one 6-Cl Indole-piperidine 236.7 Not reported
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride 7-OCH₃, HCl salt Indoline-piperidine 268.74 Not reported
2-(4-Methoxyphenyl)-spiro[cyclopentane-indoline] derivative 4-OCH₃, phenyl groups Indoline-cyclopentane Not reported 151–152

Key Research Findings

Synthetic Accessibility : The target compound and its analogs are synthesized via spiroannulation strategies, often involving alkyne-annulation or oxidative C−H activation. Yields range from 79% to 87% for cyclopentane-fused derivatives .

Physicochemical Properties : Methoxy and halogen substituents influence solubility and stability. For example, the hydrochloride derivative of the piperidine analog shows enhanced solubility .

Commercial Availability : Most spiro[indole-oxane] derivatives are discontinued, highlighting challenges in sourcing these compounds for ongoing research .

Biological Activity

7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, enzyme inhibition, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its biological activity. The methoxy group at the 7-position enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.

Anticancer Activity

Research indicates that spiro[indole-3,4'-oxane] derivatives exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Spiro[indole-3,4'-oxane] Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)4.25Induction of apoptosis
This compoundHCT116 (Colon)5.10Inhibition of HDAC
This compoundA431 (Skin)6.00Modulation of cell cycle

Studies have demonstrated that the compound induces apoptosis in cancer cells through various pathways, including the modulation of histone deacetylases (HDAC) and activation of pro-apoptotic factors .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably, it shows dual inhibition of MDM2 and HDAC, which are critical targets in cancer therapy.

Table 2: Enzyme Inhibition Potency

CompoundMDM2 Inhibition (%)HDAC Inhibition (%)
This compound6564
Comparison Compound A7060
Comparison Compound B6855

The dual inhibition mechanism suggests that this compound may serve as a lead compound for developing novel anticancer agents targeting multiple pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of various spiro[indole] compounds against human cancer cell lines, including MCF-7 and HCT116. The results indicated that this compound exhibited significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a possible oxidative stress mechanism contributing to its cytotoxic effects. This was corroborated by flow cytometry analyses showing enhanced apoptosis rates in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of spiro[indole] compounds is influenced by substituents on the indole ring. Modifications at specific positions can enhance or diminish their anticancer properties. For instance:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Halogen Substituents : Can increase potency against certain cancer types.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one?

  • Methodological Answer :
    The compound's structure can be confirmed via 1H/13C NMR to identify proton and carbon environments, IR spectroscopy for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), and single-crystal X-ray diffraction (XRD) for absolute stereochemistry. For example, analogous spiro-indole derivatives were resolved using XRD to confirm bond angles and spiro junction geometry . Density Functional Theory (DFT) optimizations can validate experimental bond parameters and molecular electrostatic potential (MEP) maps to predict reactive sites (e.g., methoxy oxygen or carbonyl group) .

Q. How can researchers resolve discrepancies between computational (DFT) and experimental spectroscopic data for this compound?

  • Methodological Answer :
    Discrepancies often arise from solvent effects, crystal packing forces (in XRD), or approximations in DFT functionals. To reconcile:
    • Use polarizable continuum models (PCM) in DFT to simulate solvent environments.
    • Compare solid-state NMR with solution-state data to assess crystal packing influences.
    • Validate MEP maps against experimental reactivity (e.g., nucleophilic attack at methoxy groups) .

Q. What synthetic routes are reported for spiro[indole-oxane] derivatives, and how can yields be optimized?

  • Methodological Answer :
    Key routes include:
    • Intramolecular cyclization of ortho-haloanilines via Pd-catalyzed Larock annulation (yields 60-85%) .
    • Condensation reactions between indole-2-one precursors and oxane-forming reagents (e.g., epoxides). Optimize by controlling temperature (80-120°C) and using Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
    • Downstream modifications (e.g., bromination at position 5) require careful stoichiometry to avoid over-substitution .

Advanced Research Questions

Q. What is the reactivity of the methoxy group in this compound under acidic or nucleophilic conditions?

  • Methodological Answer :
    The methoxy group undergoes demethylation with strong acids (e.g., HBr/AcOH) to form phenolic derivatives. For nucleophilic substitution (e.g., replacing -OMe with -SH), use Lawesson’s reagent in anhydrous THF. Monitor via TLC and characterize products via LC-MS to confirm regioselectivity .

Q. How can researchers elucidate the mechanism of spiro-ring formation in this compound?

  • Methodological Answer :
    Use kinetic isotope effects (KIE) and DFT transition-state modeling to identify rate-determining steps. For example, deuterated indole precursors can reveal whether C-O bond formation (oxane ring closure) or C-C bond rotation (spiro junction) is kinetically dominant .

Q. What biological activities are reported for structurally related spiro[indole-oxane] derivatives?

  • Methodological Answer :
    Analogous compounds show:
    • Anticonvulsant activity : 5-substituted spiro-indoles modulate GABA receptors (IC₅₀ ~10 µM) .
    • Serotonin receptor antagonism : Methoxy groups enhance binding to 5-HT₂A (Ki < 100 nM) .
    • Cytotoxicity : Brominated derivatives inhibit cancer cell proliferation (e.g., IC₅₀ = 2.5 µM in HeLa) .

Q. What formulation strategies improve solubility for in vivo studies of this compound?

  • Methodological Answer :

    Solvent System Solubility (mg/mL) Application
    DMSO25-30In vitro assays
    10% Cremophor EL5-8Rodent IP dosing
    PEG-400/Water (1:1)12-15Oral gavage
    Pre-formulate using dynamic light scattering (DLS) to assess aggregation and adjust pH (6-7) for stability .

Q. How do molecular dynamics simulations inform the conformational stability of the spiro-oxane ring?

  • Methodological Answer :
    Simulations (e.g., AMBER force field ) show the oxane ring adopts a chair conformation with ΔG = 2.3 kcal/mol for ring flipping. The methoxy group stabilizes the spiro junction via steric hindrance. Validate with variable-temperature NMR to observe coalescence of diastereotopic protons .

Q. What are the stability limits of this compound under long-term storage?

  • Methodological Answer :

    Condition Degradation (%) Timeframe
    -20°C (anhydrous)<52 years
    4°C (desiccated)10-156 months
    RT (ambient light)>501 month
    Degradation products include 7-hydroxy-spiro[indole-oxane] (via demethylation) and ring-opened indole-2-one . Monitor via HPLC-PDA .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
    Contradictions often stem from assay conditions (e.g., serum protein binding) or impurity profiles (e.g., residual Pd in synthetic batches). Mitigate by:
    • Re-testing with ultra-pure compound (HPLC purity >99%).
    • Using isothermal titration calorimetry (ITC) to measure binding affinities under standardized buffer conditions.
    • Reporting IC₅₀/EC₅₀ with 95% confidence intervals from dose-response curves .

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